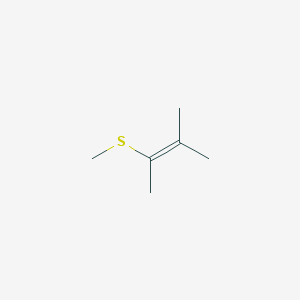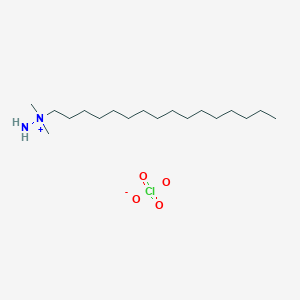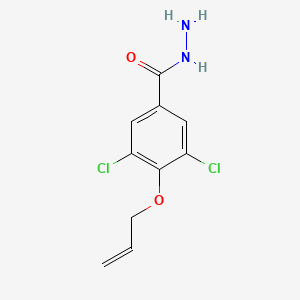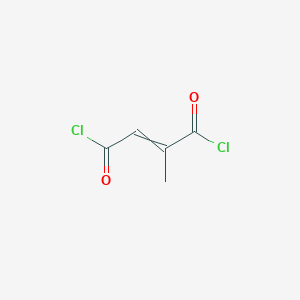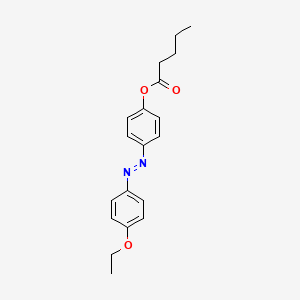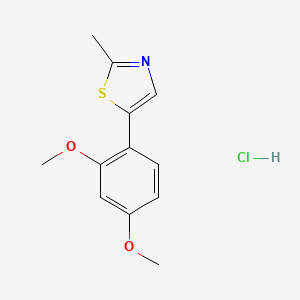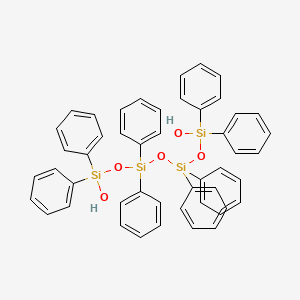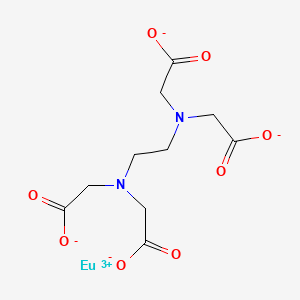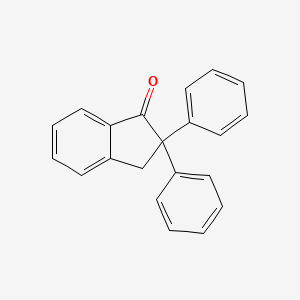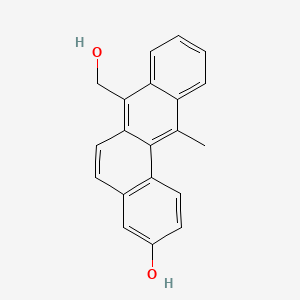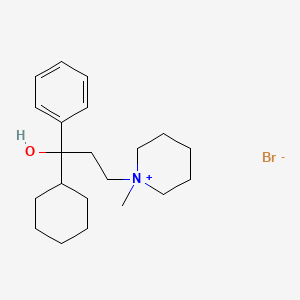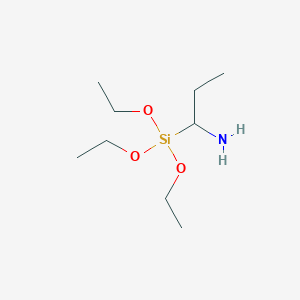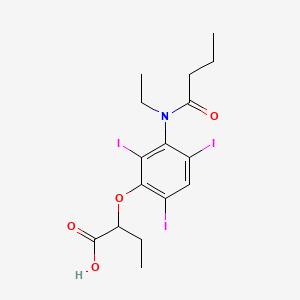
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:
Iodination of Phenol: The starting material, phenol, is iodinated to introduce iodine atoms at the 2, 4, and 6 positions.
Formation of Phenoxybutyric Acid: The iodinated phenol is then reacted with butyric acid to form the phenoxybutyric acid derivative.
Amidation: The final step involves the reaction of the phenoxybutyric acid with N-ethylbutyramide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Substitution: The iodine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Major Products
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The presence of iodine atoms and the phenoxy group may impart unique properties, making it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving iodine metabolism.
Mechanism of Action
The mechanism of action of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms may also influence its interaction with biological molecules, potentially affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(N-Methylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is unique due to the specific combination of functional groups and the presence of iodine atoms. This combination may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24340-26-9 |
|---|---|
Molecular Formula |
C16H20I3NO4 |
Molecular Weight |
671.05 g/mol |
IUPAC Name |
2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-7-12(21)20(6-3)14-9(17)8-10(18)15(13(14)19)24-11(5-2)16(22)23/h8,11H,4-7H2,1-3H3,(H,22,23) |
InChI Key |
PYSYKXNHLJWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(CC)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
